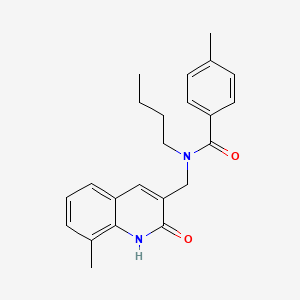
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide, also known as GMQ, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. GMQ belongs to the class of quinoline-based compounds and has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mechanism of Action
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the inhibition of various signaling pathways, including NF-κB and MAPK. This compound has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been found to exhibit potent anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for industrial production. Moreover, this compound exhibits potent pharmacological activities, making it a promising candidate for drug development. However, there are also some limitations associated with this compound. The exact mechanism of action is not fully understood, and further studies are needed to elucidate the molecular targets of this compound. Moreover, the in vivo efficacy and toxicity of this compound need to be evaluated before it can be considered for clinical trials.
Future Directions
There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide. Firstly, further studies are needed to elucidate the molecular targets of this compound and its exact mechanism of action. Secondly, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models. Thirdly, the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases, needs to be explored. Fourthly, the development of novel analogs of this compound with improved pharmacological properties is another future direction for research. Finally, the optimization of the synthesis method for this compound and its industrial production is also an important area for future research.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The synthesis of this compound is relatively simple, and it has several advantages for lab experiments. However, further studies are needed to elucidate the molecular targets of this compound and its exact mechanism of action. Moreover, the in vivo efficacy and toxicity of this compound need to be evaluated before it can be considered for clinical trials. Nevertheless, the potential of this compound as a therapeutic agent for various diseases makes it a promising candidate for drug development.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 3-methoxy-N-propylbenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been found to exhibit potent anti-microbial activity against various bacterial and fungal strains.
properties
IUPAC Name |
3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-10-24(22(26)17-6-5-7-19(13-17)27-3)14-18-12-16-9-8-15(2)11-20(16)23-21(18)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTUFMHOOWGRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


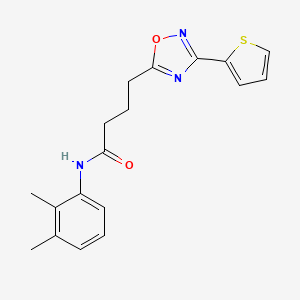


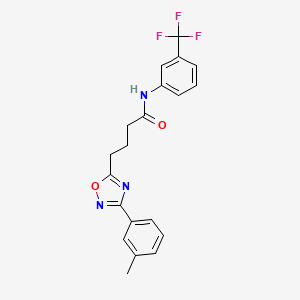
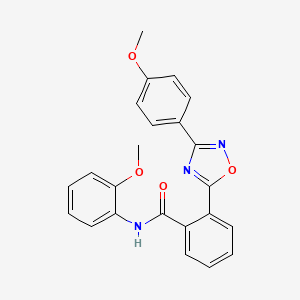
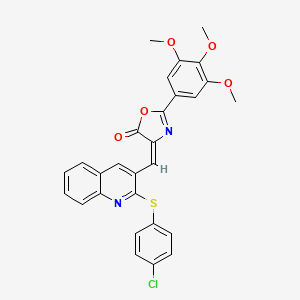
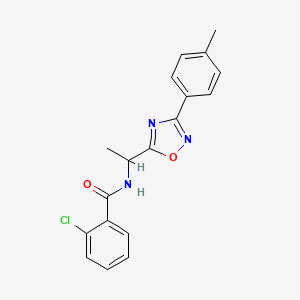
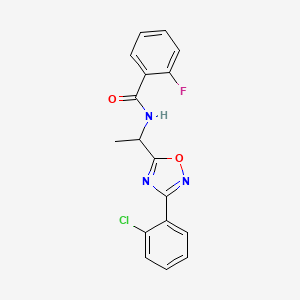

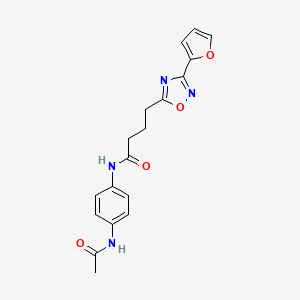
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
